molecular formula C17H27N5O2 B2865332 tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 1353946-94-7

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2865332
CAS No.: 1353946-94-7
M. Wt: 333.436
InChI Key: YJHXSSVPMKGHKR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 2-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)22-8-4-5-13(22)10-18-14-9-15(20-11-19-14)21-12-6-7-12/h9,11-13H,4-8,10H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHXSSVPMKGHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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